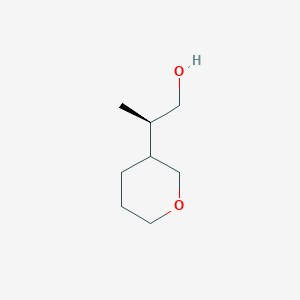
(2R)-2-(Oxan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(Oxan-3-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a propanol backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Oxan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the ring-opening of an epoxide with a suitable nucleophile. For example, the reaction of ®-propylene oxide with tetrahydropyran-3-ol in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to facilitate the ring-opening reaction under milder conditions, making the process more efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(Oxan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride or tosyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: (2R)-2-(Oxan-3-yl)propan-1-one.
Reduction: (2R)-2-(Oxan-3-yl)propane.
Substitution: (2R)-2-(Oxan-3-yl)propan-1-chloride or (2R)-2-(Oxan-3-yl)propan-1-tosylate.
Applications De Recherche Scientifique
(2R)-2-(Oxan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-(Oxan-3-yl)propan-1-ol depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme’s active site. In pharmaceutical applications, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
- (2S)-2-(Oxan-3-yl)propan-1-ol
- 2-(Tetrahydrofuran-3-yl)propan-1-ol
- 2-(Oxan-2-yl)propan-1-ol
Comparison:
(2S)-2-(Oxan-3-yl)propan-1-ol: This enantiomer has similar chemical properties but may exhibit different biological activity due to its stereochemistry.
2-(Tetrahydrofuran-3-yl)propan-1-ol:
2-(Oxan-2-yl)propan-1-ol: The position of the oxane ring attachment differs, which can influence the compound’s chemical behavior and interactions.
Propriétés
IUPAC Name |
(2R)-2-(oxan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJPLLRBWCOXJG-JAMMHHFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














